6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester

Descripción general

Descripción

6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester is a chemical compound with the empirical formula C8H5FN2O2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

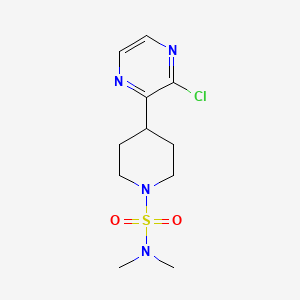

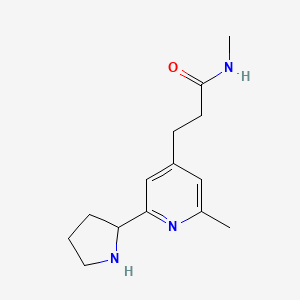

The molecular structure of this compound can be represented by the SMILES stringOC(C1=NC2=CC=C(C=C2N1)F)=O . The InChI representation is 1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) . These representations provide a detailed view of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Biocompatible Materials Research

A significant portion of scientific research on 6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester involves exploring its potential in creating biocompatible materials. For instance, hyaluronan derivatives, through chemical modification involving partial or total esterification of carboxyl groups of this natural polymer, have shown promise in various clinical applications. Ethyl and benzyl hyaluronan esters, two representatives of this class, have been highlighted for their varied biological properties, influenced by the type and extent of esterification, which can either favor or inhibit the adhesion of certain cell types (Campoccia et al., 1998).

Synthetic Chemistry

In the realm of synthetic chemistry, the compound is a key intermediate in various synthesis processes. Notably, it is crucial in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for flurbiprofen, highlights the importance of this compound in pharmaceutical manufacturing and raises questions about the economic feasibility and environmental impact of the synthesis methods used (Qiu et al., 2009).

Environmental and Health Impact Studies

The compound's derivatives have also been the subject of environmental and health impact studies. Parabens, for instance, are esters of para-hydroxybenzoic acid and are used extensively in various products. Although structurally different, the study of such esters provides insights into the environmental persistence, potential health effects, and the need for comprehensive risk assessments for chemicals like 6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester and its derivatives. Parabens, including their chlorinated by-products, have been found in various environmental samples, raising concerns about their ecological and health impacts due to their endocrine-disrupting potentials (Haman et al., 2015).

Chemical Modification and Applications

The compound and its derivatives are involved in the chemical modification of cellulose, an important biopolymer. Research in this area focuses on creating cellulose esters and carbanilates under mild conditions, which have significant industrial applications due to their altered physico-chemical properties (Heinze et al., 2008).

Enzymatic Functions and Industrial Uses

Additionally, carboxylic ester hydrolases, enzymes that catalyze the hydrolysis of carboxylic esters to produce alcohol and acid, have been studied extensively. These enzymes, found in all domains of life, exhibit a broad substrate specificity and have numerous industrial applications. The understanding of their structure, function, and application could inform the use and manipulation of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester in biotechnological and pharmaceutical contexts (Oh et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 6-fluoro-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLMFXKNPVUXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

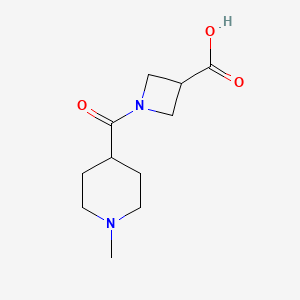

![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)

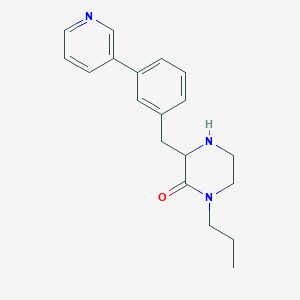

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)

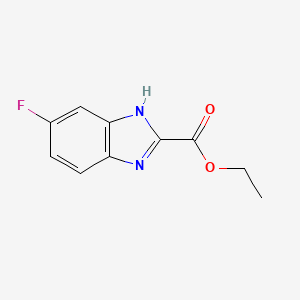

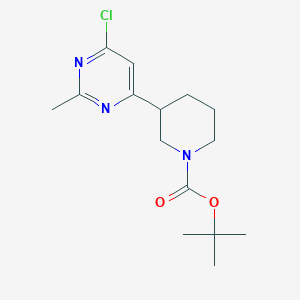

![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)

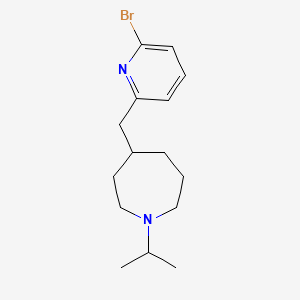

![4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid](/img/structure/B1401043.png)

![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)

![2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid](/img/structure/B1401047.png)